molecular formula C24H22ClNO B594092 JWH 398 8-chloronaphthyl isomer CAS No. 1366067-88-0

JWH 398 8-chloronaphthyl isomer

Cat. No. B594092
M. Wt: 375.896
InChI Key: LZLCJWHUCAXUOX-UHFFFAOYSA-N
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Description

“JWH 398 8-chloronaphthyl isomer” is an analgesic chemical from the naphthoylindole family . It acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . This synthetic chemical compound was identified by the EMCDDA as an ingredient in three separate “herbal incense” products purchased from online shops between February and June 2009 . It was discovered by, and named after, John W. Huffman .


Molecular Structure Analysis

The molecular formula of “JWH 398 8-chloronaphthyl isomer” is C24H22ClNO . Its molecular weight is 375.9 g/mol . The InChI code is InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 . The Canonical SMILES is CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “JWH 398 8-chloronaphthyl isomer” include a molecular weight of 375.9 g/mol , a XLogP3-AA of 6.9 , a hydrogen bond donor count of 0 , a hydrogen bond acceptor count of 1 , a rotatable bond count of 6 , an exact mass of 375.1389920 g/mol , a monoisotopic mass of 375.1389920 g/mol , a topological polar surface area of 22 Ų , a heavy atom count of 27 , and a complexity of 509 .

Scientific Research Applications

  • Forensic Drug Analysis : A study by Marginean et al. (2015) highlights the use of ultra high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry for analyzing synthetic cannabinoids, including the separation of controlled substances and non-controlled positional isomers of JWH-018. This methodology is crucial for distinguishing between controlled and non-controlled substances in forensic contexts (Marginean, Rowe, & Lurie, 2015).

  • Differentiation of Synthetic Cannabinoid Isomers : Kohyama et al. (2017) developed a method using gas chromatography–electron ionization–tandem mass spectrometry (GC–EI–MS–MS) to differentiate regioisomers of synthetic cannabinoids. Their study focused on FUB-JWH-018 and its isomers, demonstrating the feasibility of mass spectrometric differentiation among isomers, which is crucial for identifying illegal drugs in analytical chemistry and forensic toxicology (Kohyama et al., 2017).

  • Regioisomeric Differentiation in Forensic Analysis : Kusano et al. (2015) explored the differentiation of positional isomers of JWH-081, a synthetic cannabinoid, using GC-EI-MS and MS/MS analysis. This study is significant for forensic toxicology and legislation, as it helps in distinguishing isomers of new designer drugs, which may have different legal statuses and toxicological profiles (Kusano et al., 2015).

  • Chromatographic Properties for Analytical Purposes : Belal et al. (2018) conducted a study on the differentiation of methylated indole ring regioisomers of JWH-007, including GC and infrared spectroscopy analysis. This study is relevant for identifying and differentiating isomers in cannabinoid compounds, which is essential for forensic and analytical purposes (Belal et al., 2018).

properties

IUPAC Name

(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLCJWHUCAXUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017322
Record name JWH-398 8-Chloronaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 398 8-chloronaphthyl isomer

CAS RN

1366067-88-0
Record name JWH-398 8-Chloronaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
TS Torbet - 2015 - digitalcommons.fiu.edu
The aim of this study was to investigate the utility of direct analysis in real time quadrupole time-of-flight mass spectrometry and gas chromatography quadrupole time-of-flight mass …
Number of citations: 1 digitalcommons.fiu.edu
CSWSWHT DLD, HCTLS RKO - pdfs.semanticscholar.org
… ą 12.1 94.2 ą 8.4 84.3 ą 7.4 PB-22 7-hydroxyisoquinoline isomer 109.9 ą 3.9 105.1 ą 3.2 103.6 ą 10.9 100.4 ą 6.5 106.9 ą 6.9 94.0 ą 11.5 109.2 ą 3.9 JWH 398 8-chloronaphthyl isomer …
Number of citations: 0 pdfs.semanticscholar.org
CM Burlacu, S Gosav, BA Burlacu… - … Conference on e …, 2021 - ieeexplore.ieee.org
We are presenting a convolutional neural network (CNN) application recognizing the class identity of synthetic cannabinoids based on their Attenuated Total Reflection-Fourier …
Number of citations: 5 ieeexplore.ieee.org
S Gwak - 2015 - digitalcommons.fiu.edu
In the new era of drug abuse, the proliferation of new psychoactive substances (NPS), commonly referred to as designer drugs or legal highs, has been a global concern. These …
Number of citations: 1 digitalcommons.fiu.edu

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